molecular formula C48H63N9O10 B10853616 Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2

Cat. No.: B10853616
M. Wt: 926.1 g/mol
InChI Key: KJQHRGYUFQCLJG-ACEPAJJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research. The sequence consists of tyrosine, D-norleucine, glycine, tryptophan, N-methyl-norleucine, aspartic acid, and phenylalanine, with an amide group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Explored for potential therapeutic applications, including as a ligand for specific receptors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cholecystokinin receptors, influencing physiological processes like digestion and appetite regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 is unique due to its specific sequence and the presence of N-methyl-norleucine, which can influence its binding affinity and stability. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C48H63N9O10

Molecular Weight

926.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H63N9O10/c1-4-6-16-36(54-44(63)34(49)23-30-19-21-32(58)22-20-30)45(64)52-28-41(59)53-39(25-31-27-51-35-17-12-11-15-33(31)35)48(67)57(3)40(18-7-5-2)47(66)56-38(26-42(60)61)46(65)55-37(43(50)62)24-29-13-9-8-10-14-29/h8-15,17,19-22,27,34,36-40,51,58H,4-7,16,18,23-26,28,49H2,1-3H3,(H2,50,62)(H,52,64)(H,53,59)(H,54,63)(H,55,65)(H,56,66)(H,60,61)/t34-,36+,37-,38-,39-,40-/m0/s1

InChI Key

KJQHRGYUFQCLJG-ACEPAJJMSA-N

Isomeric SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)C(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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